6-Bromo-2-(piperidin-4-yl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(piperidin-4-yl)isoindolin-1-one is a chemical compound with the molecular formula C13H15BrN2O and a molecular weight of 295.18 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a piperidinyl group at the 2nd position. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoindoline and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where the piperidine group is introduced to the 6-bromoisoindoline scaffold.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
6-Bromo-2-(piperidin-4-yl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolinone derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon.
Scientific Research Applications
6-Bromo-2-(piperidin-4-yl)isoindolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-2-(piperidin-4-yl)isoindolin-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H15BrN2O |
---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-2-piperidin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H15BrN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2 |
InChI Key |
CLUTZBRPUWFECE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.